molecular formula C5H10N2O B8270510 2-Piperidinoneoxime CAS No. 4515-19-9

2-Piperidinoneoxime

Cat. No. B8270510
CAS RN: 4515-19-9
M. Wt: 114.15 g/mol
InChI Key: ZUNVFGNAQYZBGO-UHFFFAOYSA-N
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Description

2-Piperidinoneoxime is a chemical compound with the molecular formula C5H10N2O and a molecular weight of 114.15 . It is used in various chemical reactions and has significant applications in the field of chemistry .


Synthesis Analysis

The synthesis of 2-piperidinones, including 2-Piperidinoneoxime, has been achieved through an organophotocatalysed [1 + 2 + 3] strategy . This method allows for the one-step creation of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of 2-Piperidinoneoxime is represented by the SMILES notation: O\N=C\1CCCCN1 . This structure is based on the connectivity of atoms in the molecule without considering the three-dimensional arrangement .


Chemical Reactions Analysis

Piperidine derivatives, including 2-Piperidinoneoxime, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Piperidinoneoxime include its molecular formula (C5H10N2O), molecular weight (114.15), and its specific SMILES notation (O\N=C\1CCCCN1) .

Mechanism of Action

While the specific mechanism of action for 2-Piperidinoneoxime is not explicitly mentioned in the sources, piperidine derivatives are known to play a significant role in the pharmaceutical industry . They serve as key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .

Future Directions

Piperidine derivatives, including 2-Piperidinoneoxime, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research directions may focus on improving synthesis methods and exploring new applications in the pharmaceutical industry .

properties

CAS RN

4515-19-9

Product Name

2-Piperidinoneoxime

Molecular Formula

C5H10N2O

Molecular Weight

114.15 g/mol

IUPAC Name

N-(2,3,4,5-tetrahydropyridin-6-yl)hydroxylamine

InChI

InChI=1S/C5H10N2O/c8-7-5-3-1-2-4-6-5/h8H,1-4H2,(H,6,7)

InChI Key

ZUNVFGNAQYZBGO-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)NO

Origin of Product

United States

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